molecular formula C10H16O4 B117171 Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) CAS No. 156039-26-8

Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI)

Cat. No. B117171
M. Wt: 200.23 g/mol
InChI Key: NXCVHSHZSDNNEB-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as trans-2-Acetoxy-1-cyclopentanemethanol acetate and is commonly used in organic synthesis.

Mechanism Of Action

The mechanism of action of Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) is not well understood. However, it is believed that this compound acts as a nucleophile in various reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI). However, it has been reported that this compound has low toxicity and is not harmful to humans or animals.

Advantages And Limitations For Lab Experiments

The advantages of using Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) in lab experiments include its high purity and low toxicity. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for research on Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI). One of the most significant directions is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, research can be conducted to explore the potential applications of this compound in the pharmaceutical industry and other fields.

Synthesis Methods

The synthesis of Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) can be achieved through several methods. One of the most common methods is the reaction of cyclopentadiene with maleic anhydride to produce cis-5-norbornene-2,3-dicarboxylic anhydride. This anhydride is then reacted with methanol to produce cis-5-norbornene-2,3-dicarboxylic acid methyl ester. Finally, this compound is reacted with acetic anhydride to produce Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI).

Scientific Research Applications

Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) has been used in various scientific research applications. One of the most significant applications of this compound is in the synthesis of chiral building blocks. It has been used as a starting material for the synthesis of various chiral compounds such as chiral alcohols and amino acids.

properties

CAS RN

156039-26-8

Product Name

Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI)

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

[(1S,2R)-2-acetyloxycyclopentyl]methyl acetate

InChI

InChI=1S/C10H16O4/c1-7(11)13-6-9-4-3-5-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10+/m0/s1

InChI Key

NXCVHSHZSDNNEB-VHSXEESVSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1CCC[C@H]1OC(=O)C

SMILES

CC(=O)OCC1CCCC1OC(=O)C

Canonical SMILES

CC(=O)OCC1CCCC1OC(=O)C

synonyms

Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)- (9CI)

Origin of Product

United States

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